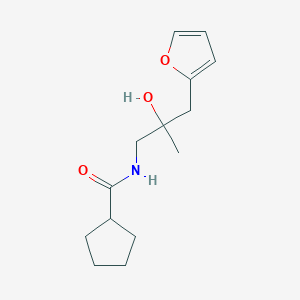

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide involves multiple steps, including Claisen Schmidt condensation, cyclization, and Mannich’s reaction, leading to novel derivatives with potential pharmacological activities (Kumar et al., 2017). Additionally, the synthesis of structurally related furan derivatives using catalytic coupling and subsequent cyclization illustrates the versatility and complexity of synthesizing such compounds (Wang et al., 2010).

Molecular Structure Analysis

The characterization of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide derivatives typically involves spectroscopic methods such as IR, 1H NMR, 13C-NMR, and Mass spectrometry, providing detailed insights into their molecular structures (Kumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of furan-containing compounds includes cycloisomerization and coupling reactions, which are crucial for creating polysubstituted furans, showcasing the compound's potential for diverse chemical transformations (Wang et al., 2010). Additionally, the cyclometallation of furan derivatives highlights the complex interactions between these compounds and metals, leading to novel structures (Nonoyama & Nonoyama, 1991).

Mecanismo De Acción

The biological activities of these compounds may be attributed to the presence of azomethine nitrogen, C=N, which serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids . Among the Schiff bases, heterocyclic derivatives possessed nitrogen and oxygen atoms as electron donors were heavily studied because of their therapeutic potentials against certain types of tumors .

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(17,9-12-7-4-8-18-12)10-15-13(16)11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKGRYBISVBOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)